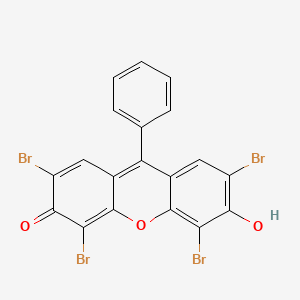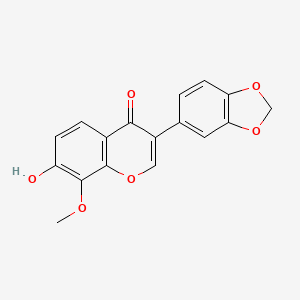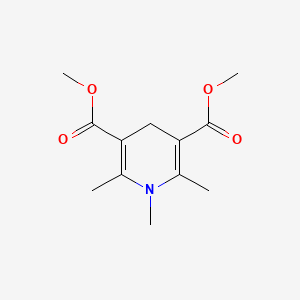
1-Chloropentane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropentane: is an alkyl halide with the chemical formula CH₃(CH₂)₄Cl . It is a colorless, flammable liquid that is commonly used in organic synthesis. Manganese is a transition metal with the symbol Mn and atomic number 25 . It is an essential trace element for all known living organisms and is used in various industrial applications, including the production of steel and aluminum alloys.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .
Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another atom or group.
Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: 1-Pentanol
Elimination Reactions: Pentene
Aplicaciones Científicas De Investigación
1-Chloropentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.
Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparación Con Compuestos Similares
1-Chlorobutane: Similar to 1-chloropentane but with one less carbon atom.
1-Chlorohexane: Similar to 1-chloropentane but with one more carbon atom.
2-Chloropentane: An isomer of 1-chloropentane with the chlorine atom on the second carbon.
Uniqueness: 1-Chloropentane is unique in its specific chain length and position of the chlorine atom, which affects its reactivity and physical properties compared to other chlorinated alkanes .
Propiedades
Número CAS |
91153-65-0 |
|---|---|
Fórmula molecular |
C5H10ClMn- |
Peso molecular |
160.52 g/mol |
Nombre IUPAC |
1-chloropentane;manganese |
InChI |
InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
Clave InChI |
KJUSEPDABJMYKU-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]CCCCCl.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


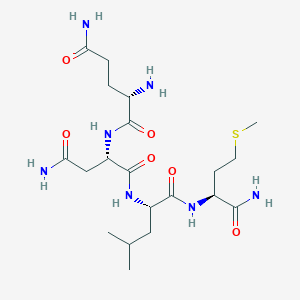
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
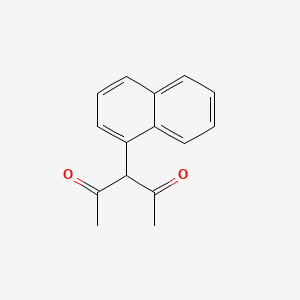
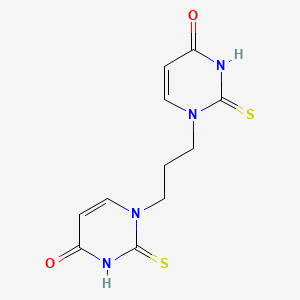
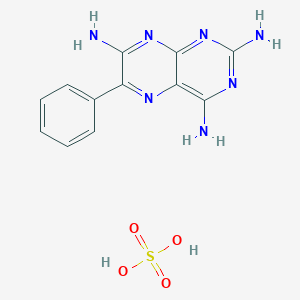
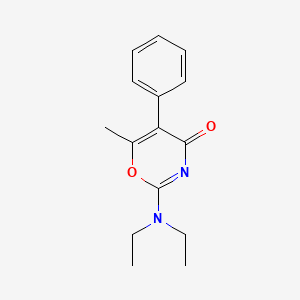
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

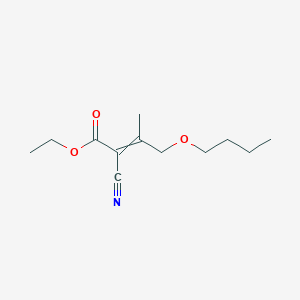
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
